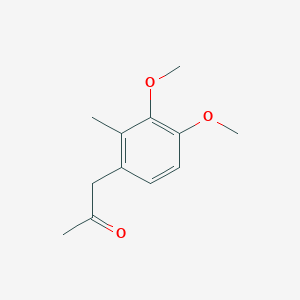
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one
Übersicht
Beschreibung
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of α-methyldopa, an antihypertensive agent and amino acid analogue. This compound is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a propan-2-one moiety.
Vorbereitungsmethoden
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation of the resulting alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one has various scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. As a derivative of α-methyldopa, it may exert its effects by inhibiting enzymes involved in the biosynthesis of neurotransmitters, leading to a decrease in blood pressure. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds:
1-(3,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one: This compound has a similar structure but with an additional methyl group on the propanone moiety.
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound has a hydroxyl group instead of a ketone group.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound has hydroxyl groups instead of methoxy groups and is known for its tyrosinase inhibitory activity.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKRPKCBXPHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


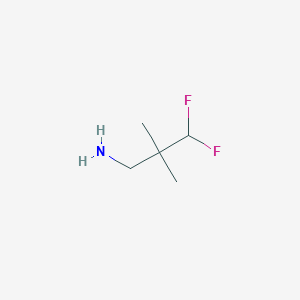


![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
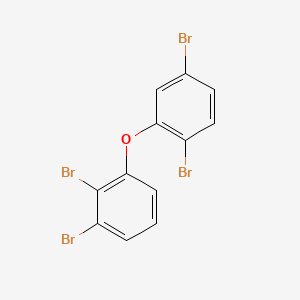
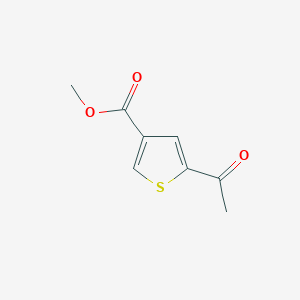
![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)

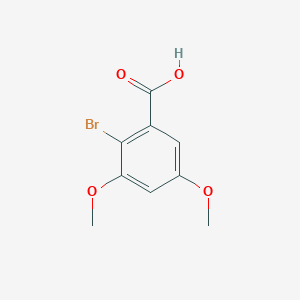

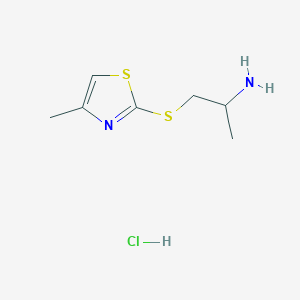


![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)
